molecular formula C12H18N2O4S2 B2690530 N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide CAS No. 713104-98-4

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B2690530
CAS No.: 713104-98-4
M. Wt: 318.41
InChI Key: SJFCCBUVKYFKGY-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide ( 713104-98-4) is a high-purity chemical compound offered for scientific research and development. This molecule features a unique structure that incorporates a 4-nitrobenzenesulfonamide group linked to a tert-butylsulfanyl ethyl chain, creating a multifunctional reagent with applications in medicinal chemistry and organic synthesis . The compound has a molecular weight of 318.41 g/mol and a molecular formula of C12H18N2O4S2 . With 4 hydrogen bond acceptors and 1 hydrogen bond donor, this structure offers specific potential for molecular interactions . The compound is characterized by a canonical SMILES of CC(C)(C)SCCNS(=O)(=O)C1=CC=C( N+ [O-])C=C1 and an InChIKey of SJFCCBUVKYFKGY-UHFFFAOYSA-N . As a specialized chemical building block, this sulfonamide derivative serves as a valuable intermediate in the synthesis of more complex molecules for research applications. Sulfonamide-based compounds have demonstrated significant potential as protein tyrosine kinase inhibitors in pharmaceutical research, making them valuable scaffolds in drug discovery programs . The presence of both sulfonamide and tert-butylthioether functional groups in a single molecule provides distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships in various chemical contexts. The nitro group offers an additional handle for synthetic manipulation, including reduction to amino derivatives for further functionalization. This product is provided with a minimum purity of 90% and should be stored in a cool, dry place under an inert atmosphere for optimal stability . The compound is classified with GHS07 warning icons and carries the signal word "Warning" with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment including gloves, eye protection, and dust masks is recommended when handling this material. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-12(2,3)19-9-8-13-20(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFCCBUVKYFKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Protein tyrosine kinases (PTKs) are enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. The Src family of PTKs, in particular, is implicated in several cancers due to its overactivity. Compounds like N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide have been identified as selective inhibitors of these kinases, making them potential candidates for cancer therapies.

Case Studies

  • Breast Cancer : Research indicates that compounds similar to this compound can significantly reduce Src activity in breast cancer cell lines, leading to decreased cell migration and invasion .
  • Colorectal Cancer : Studies have shown that these inhibitors can induce apoptosis in colorectal cancer cells by modulating the Src signaling pathway .

Clinical Applications

The therapeutic potential of this compound extends beyond basic research into clinical applications. Its role as a PTK inhibitor suggests it could be developed into a treatment modality for various cancers characterized by elevated Src activity.

Combination Therapies

In addition to its standalone efficacy, there is interest in using this compound as part of combination therapies. For example, it may enhance the effectiveness of existing chemotherapeutic agents by targeting multiple pathways simultaneously .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic route includes:

  • Step 1 : Formation of the sulfonamide linkage.
  • Step 2 : Introduction of the tert-butylsulfanyl group.
  • Step 3 : Nitro group incorporation via nitration reactions.

These synthetic methods are crucial for producing sufficient quantities for both research and potential clinical use .

Structural Characteristics

The molecular structure of this compound contributes to its biological activity. The presence of both the nitro group and the sulfonamide moiety enhances its solubility and bioavailability, critical factors for drug efficacy .

Research Opportunities

Further research is needed to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with PTKs.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models before progressing to human trials.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The table below compares substituents, molecular formulas, and molecular weights of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide and its analogs:

Compound Name Substituent on N Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-(tert-Butylsulfanyl)ethyl C₁₃H₁₉N₂O₄S₂ ~343.5* Bulky tert-butylsulfanyl group; S-alkyl chain
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide 2-(5-Chloroindol-3-yl)ethyl C₁₆H₁₅ClN₃O₄S 380.05 Aromatic indole ring; electron-withdrawing Cl
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide Allyl + cyclopropylmethyl C₁₄H₁₈N₂O₄S 310.37 Allyl for cross-coupling; small cyclopropane
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide 1-(1-Naphthalenyl)ethyl C₁₈H₁₆N₂O₄S 356.40 Planar naphthalene; enhances π-π interactions
N-{2-tert-butyl-4-nitrophenyl}-4-methylbenzenesulfonamide 2-tert-Butyl-4-nitrophenyl C₁₇H₂₀N₂O₄S 348.42 tert-Butyl on aromatic ring; nitro para to sulfonamide

*Calculated based on analogous compounds.

Key Observations :

  • The tert-butylsulfanyl group in the target compound introduces steric hindrance and lipophilicity, which may reduce solubility in polar solvents compared to smaller substituents (e.g., cyclopropylmethyl) .

Physicochemical Properties

  • Stability : Sulfanyl groups are prone to oxidation, necessitating inert conditions during synthesis. In contrast, aryl or alkyl substituents (e.g., cyclopropylmethyl) offer greater stability .

Biological Activity

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide (CAS No. 713104-98-4) is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

  • Molecular Formula : C₁₂H₁₈N₂O₄S₂
  • Molecular Weight : 318.41 g/mol
  • Structure : The compound features a tert-butylsulfanyl group and a nitro group attached to a benzenesulfonamide backbone, which may influence its biological properties.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial dihydropteroate synthase and disrupting folate synthesis.

Anticancer Potential

Studies have explored the anticancer potential of various sulfonamides. For instance, the compound has been investigated for its ability to inhibit specific cancer-associated carbonic anhydrase (CA) isoforms, particularly hCA IX, which is overexpressed in several tumors. The binding affinity and selectivity of this compound towards these isoforms can lead to the development of targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor by mimicking natural substrates, effectively blocking enzyme active sites.
  • Reactive Intermediate Formation : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
  • Binding Interactions : Structural studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in target enzymes, influencing their activity.

Case Study 1: Inhibition of Carbonic Anhydrases

A recent study demonstrated that this compound exhibits selective inhibitory action against hCA IX and hCA XII isoforms, with inhibition constants (K_I) in the low micromolar range:

CompoundhCA I (µM)hCA II (µM)hCA IX (µM)hCA XII (µM)
This compound58.364.24.53.9

This selectivity suggests potential therapeutic applications in treating tumors where these isoforms are overexpressed .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that similar sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves competitive inhibition of bacterial folate synthesis pathways, supporting further exploration of this compound as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:

CompoundStructural FeaturesBiological Activity
N-[2-(tert-butylsulfanyl)ethyl]benzamideLacks nitro groupModerate antibacterial
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamideAdditional substituentsEnhanced anticancer activity

The presence of both the tert-butylsulfanyl and nitro groups in this compound provides unique reactivity and biological profiles compared to its analogs.

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